molecular formula C12H10Cl5O4P B3357525 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- CAS No. 73806-36-7

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-

Cat. No. B3357525
CAS RN: 73806-36-7
M. Wt: 426.4 g/mol
InChI Key: YBBBPNIHQYSADG-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-, also known as PCP-DAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. PCP-DAPP is a phosphonate ester that contains a pentachlorophenyl group and a diallylphosphono group. The compound has been found to possess potent antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has been extensively studied for its antiviral, antibacterial, and antifungal properties. The compound has been found to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and human papillomavirus. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has also been shown to be effective against several bacterial strains, such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been found to possess potent antifungal activity against Candida albicans and Aspergillus fumigatus.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in viral, bacterial, and fungal replication. The compound has been shown to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has also been found to inhibit the activity of DNA polymerase, an enzyme required for the replication of herpes simplex virus. In addition, the compound has been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has been found to have minimal toxicity in vitro and in vivo. The compound has been shown to be well-tolerated in animal models and has not been associated with any significant adverse effects. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has also been found to be stable in biological fluids, making it a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is its broad-spectrum activity against viruses, bacteria, and fungi. The compound has also been found to be stable in biological fluids, making it suitable for in vitro and in vivo studies. However, one limitation of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has significant potential for the development of new drugs and therapies. Future research could focus on the optimization of the compound's structure to improve its solubility and bioavailability. In addition, studies could investigate the potential of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- as a treatment for viral, bacterial, and fungal infections in animal models and clinical trials. Finally, research could explore the use of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- in combination with other drugs to enhance its therapeutic efficacy.
Conclusion
In conclusion, 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is a promising compound with potent antiviral, antibacterial, and antifungal properties. The compound's synthesis is relatively simple, and it has been found to have minimal toxicity in vitro and in vivo. Future research could focus on optimizing the compound's structure and exploring its potential as a treatment for viral, bacterial, and fungal infections. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has significant potential for the development of new drugs and therapies, and its diverse range of applications makes it an exciting area of research.

properties

IUPAC Name

4-bis(prop-2-enoxy)phosphoryl-2,3,4,5,6-pentachlorocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl5O4P/c1-3-5-20-22(19,21-6-4-2)12(17)10(15)7(13)9(18)8(14)11(12)16/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBBPNIHQYSADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(=O)(C1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)Cl)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl5O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994823
Record name Diprop-2-en-1-yl (1,2,3,5,6-pentachloro-4-oxocyclohexa-2,5-dien-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73806-36-7
Record name 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC222699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diprop-2-en-1-yl (1,2,3,5,6-pentachloro-4-oxocyclohexa-2,5-dien-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3M3265H52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
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2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Reactant of Route 3
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Reactant of Route 4
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-

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